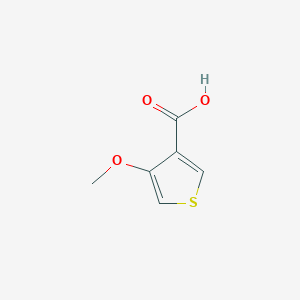

4-Methoxythiophene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-methoxythiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYPLCJVNVJJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380891 | |

| Record name | 4-methoxythiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71050-40-3 | |

| Record name | 4-methoxythiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxythiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxythiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 4-Methoxythiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₆H₆O₃S and a molecular weight of 158.18 g/mol .[1][2] It is classified as a thiophene carboxylic acid, a class of compounds known for a range of biological activities.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃S | [1][2] |

| Molecular Weight | 158.18 g/mol | [1] |

| CAS Number | 71050-40-3 | [2][5][6] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

A general approach to the synthesis of thiophene-3-carboxylic acid derivatives involves the hydrolysis of a corresponding ester. While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative procedure for a similar compound, 4-(methoxycarbonyl)thiophene-3-carboxylic acid, is outlined below. This can serve as a foundational method for adaptation.

General Synthesis Workflow

Caption: General synthesis workflow for a thiophene-3-carboxylic acid derivative.

Experimental Protocol: Synthesis of 4-(methoxycarbonyl)thiophene-3-carboxylic acid [8]

-

Dissolution: Dissolve dimethyl thiophene-3,4-dicarboxylate (4.12 mmol) in methanol (10 mL).

-

Reaction: Add sodium hydroxide (4.12 mmol) to the solution and stir overnight at room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Extraction: Partition the crude product between diethyl ether (15 mL) and water (15 mL).

-

Isolation: Separate the aqueous layer and acidify to precipitate the product. Further purification can be achieved by recrystallization.

Spectral Analysis

Detailed experimental spectra for this compound are not publicly available. However, the expected spectral characteristics can be inferred from the known properties of carboxylic acids and thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two thiophene ring protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The thiophene protons will appear in the aromatic region, coupled to each other. The methoxy protons will be a singlet, typically around 3.8 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, generally above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 160-180 ppm. The four carbons of the thiophene ring will appear in the aromatic region, and the methoxy carbon will be observed around 55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a carboxylic acid is characterized by several key absorbances:

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band is anticipated between 1760 and 1690 cm⁻¹. Conjugation with the thiophene ring may shift this peak to the lower end of the range.

-

C-O Stretch: An absorption band for the C-O single bond is expected in the region of 1320-1210 cm⁻¹.

-

Thiophene Ring Vibrations: Characteristic peaks for the C-H and C=C vibrations of the thiophene ring will also be present.

Mass Spectrometry

Predicted mass spectral data for this compound indicates the following significant ions:

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 159.01105 |

| [M+Na]⁺ | 180.99299 |

| [M-H]⁻ | 156.99649 |

The fragmentation pattern in mass spectrometry for carboxylic acids often involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5]

Reactivity and Stability

Thiophene and its derivatives are generally stable aromatic compounds. The carboxylic acid and methoxy substituents will influence the reactivity of the thiophene ring. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group will affect the electron density of the ring, influencing its susceptibility to electrophilic aromatic substitution. Carboxylic acids can undergo typical reactions such as esterification, amide formation, and reduction.

Information regarding the specific stability and degradation profile of this compound is limited. As with many organic compounds, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Biological Activity and Potential Applications

While specific signaling pathways involving this compound have not been elucidated, thiophene-based carboxylic acids are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][9] Notably, some 4-arylthiophene-3-carboxylic acid derivatives have been identified as inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel, which is implicated in pain signaling, suggesting potential analgesic applications.[10]

The presence of the thiophene core, combined with the carboxylic acid and methoxy functionalities, makes this compound an attractive scaffold for further investigation and modification in drug discovery programs.

Logical Relationship of Thiophene Carboxylic Acids to Biological Activity

Caption: Relationship between thiophene carboxylic acid structures and their potential biological activities.

Conclusion

This compound is a heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. This guide has summarized the currently available information on its chemical properties, synthesis, and spectral characteristics. The lack of extensive experimental data highlights opportunities for further research to fully characterize this compound and unlock its potential applications. The structural motifs present in this molecule suggest that it may serve as a valuable building block for the development of novel therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound [sobekbio.com]

- 7. 4-(Methoxycarbonyl)thiophene-3-carboxylic acid [cymitquimica.com]

- 8. 4-(methoxycarbonyl)thiophene-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4-Methoxythiophene-3-carboxylic acid molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methoxythiophene-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 3-position.

The definitive chemical identifiers and structural representations for this molecule are crucial for its application in research and synthesis. Its chemical formula is C₆H₆O₃S.[1][2][3] The IUPAC name for the compound is this compound.[1] It is registered under the CAS Number 71050-40-3.[1][3][4] The molecular weight of the compound is 158.18 g/mol .[2][5] For computational chemistry applications, its structure is represented by the SMILES string COc1cscc1C(O)=O and the InChI string InChI=1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8).[2]

Molecular Structure:

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. While experimental data for some properties are not widely published, predicted values based on its structure provide valuable insights. The compound is known to be a solid at room temperature.[2]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 71050-40-3 | [1][3][4] |

| Chemical Formula | C₆H₆O₃S | [1][2][3] |

| Molecular Weight | 158.18 g/mol | [2][5] |

| Physical Form | Solid | [2] |

| SMILES | COc1cscc1C(O)=O | [2] |

| InChI | 1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8) | [2] |

| Predicted XlogP | 1.1 | [6] |

| Monoisotopic Mass | 158.00377 Da | [6] |

Spectroscopic Profile (Predicted)

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons would likely appear as doublets in the range of δ 7.0-8.5 ppm. The methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm, and the acidic proton would appear as a broad signal downfield, typically above δ 10 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show six distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the δ 165-180 ppm range.[7] The carbons of the thiophene ring would appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen of the methoxy group being significantly downfield. The methoxy carbon would resonate around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid, appearing between 2500-3300 cm⁻¹.[8] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected in the region of 1680-1710 cm⁻¹ for an aromatic carboxylic acid.[9] Additionally, characteristic C-O stretching and C-H stretching vibrations for the aromatic ring and methoxy group would be present.[8][9]

-

Mass Spectrometry : High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound (158.0038 g/mol ). Predicted fragmentation patterns include adducts such as [M+H]⁺ at m/z 159.01105 and [M+Na]⁺ at m/z 180.99299.[6]

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not widely documented. However, a plausible synthetic route can be designed based on established methodologies for the functionalization of thiophene rings. The following protocol is a generalized procedure adapted from similar syntheses.

Hypothetical Synthesis of this compound

This multi-step synthesis starts from a commercially available thiophene derivative.

Step 1: Bromination of a suitable thiophene precursor.

-

Protocol: To a solution of methyl 3-methoxythiophene-2-carboxylate (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Carboxylation via Lithium-Halogen Exchange.

-

Protocol: Dissolve the brominated intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add n-butyllithium (1.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 2-3 hours, or pour the mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding 1M hydrochloric acid (HCl) until the solution is acidic.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Hydrolysis of the Ester.

-

Protocol: Dissolve the crude carboxylic ester from the previous step in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-4 equivalents).

-

Heat the mixture to reflux and stir for 4-6 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~2 with concentrated HCl.

-

The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound, a critical process for its use in research and development.

References

- 1. 4-(methoxycarbonyl)thiophene-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(methoxycarbonyl)thiophene-3-carboxylic acid | 4282-30-8 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H6O3S) [pubchemlite.lcsb.uni.lu]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

The Emerging Potential of 4-Methoxythiophene-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective applications of 4-methoxythiophene-3-carboxylic acid in the field of medicinal chemistry. While direct extensive research on this specific molecule is nascent, a comprehensive analysis of structurally related thiophene derivatives provides a strong rationale for its potential as a valuable scaffold in drug discovery. This document outlines plausible synthetic routes, potential therapeutic targets, and detailed hypothetical experimental protocols for the evaluation of its biological activity. The information presented is grounded in the established pharmacological profiles of analogous compounds and aims to serve as a foundational resource for researchers investigating novel heterocyclic entities.

Introduction

Thiophene-containing compounds are a well-established class of privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, is recognized for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles. The incorporation of substituents such as methoxy and carboxylic acid groups can significantly modulate the physicochemical and pharmacological properties of the thiophene scaffold.[1] this compound, in particular, presents an intriguing combination of a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (methoxy group), which are pivotal for molecular recognition at biological targets. Although this specific isomer is not extensively documented in current literature, its structural motifs are present in compounds with known biological activities, suggesting a high potential for its derivatives in various therapeutic areas.

Synthetic Pathways

A robust and efficient synthesis of this compound is crucial for its exploration in medicinal chemistry. Based on established methodologies for related thiophene derivatives, a plausible synthetic route can be proposed.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the formation of the thiophene ring followed by functional group manipulations. One such approach could start from a suitably substituted acyclic precursor, leveraging a Gewald-type reaction or a related cyclization strategy. Alternatively, functionalization of a pre-formed thiophene ring is a common and versatile method.

A hypothetical, yet chemically sound, multi-step synthesis is outlined below:

-

Starting Material: Commercially available 3-bromothiophene.

-

Methoxylation: Nucleophilic aromatic substitution of the bromide with sodium methoxide in the presence of a copper catalyst to yield 3-methoxythiophene.

-

Formylation: Introduction of a formyl group at the 4-position via a Vilsmeier-Haack or a related formylation reaction. This step would need to be optimized for regioselectivity.

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid using a mild oxidizing agent such as sodium chlorite or silver oxide to yield the final product, this compound.

dot

Caption: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications

The structural features of this compound suggest its potential utility in several therapeutic areas, primarily based on the activities of its analogs.

Anti-inflammatory Activity: COX/LOX Inhibition

Mechanism of Action: A significant body of research has demonstrated that thiophene derivatives can act as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) as it often mimics the carboxylic acid of arachidonic acid, allowing it to bind to the active site of COX enzymes.[3] The methoxy group can contribute to the binding affinity and selectivity.

dot

Caption: Inhibition of the arachidonic acid cascade by a potential dual COX/LOX inhibitor.

Quantitative Data from Structurally Related Compounds:

| Compound | Target | IC50 (µM) | Reference |

| Tinoridine | COX/LOX | - | [1] |

| Tiaprofenic acid | COX | - | [1] |

| Thiophene Derivative 1 | 5-LOX | 29.2 | [4] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a general procedure for evaluating the COX-2 inhibitory activity of a test compound like this compound.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).

-

Compound Incubation: The test compound, dissolved in DMSO, is added to the enzyme solution at various concentrations and incubated for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Analgesic Activity: ANO1 Inhibition

Mechanism of Action: Recent studies have identified Anoctamin 1 (ANO1), a calcium-activated chloride channel, as a target for analgesic agents. Inhibition of ANO1 has been shown to produce significant pain relief. Notably, 4-arylthiophene-3-carboxylic acid derivatives have been identified as potent inhibitors of ANO1.[5] The core scaffold of this compound aligns with the general structure of these reported inhibitors.

Quantitative Data from Structurally Related Compounds:

| Compound | Target | IC50 (µM) | Reference |

| Compound 42 (4-arylthiophene-3-carboxylic acid derivative) | ANO1 | 0.79 | [5] |

Experimental Protocol: Whole-Cell Patch Clamp Assay for ANO1 Inhibition

This protocol outlines a method to assess the inhibitory effect of a compound on ANO1 channels.

-

Cell Culture: Fischer rat thyroid (FRT) cells stably overexpressing human ANO1 are cultured under standard conditions.

-

Patch Clamp Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains standard physiological saline, and the intracellular solution in the patch pipette contains a low chloride concentration to establish a chloride gradient.

-

Channel Activation: ANO1 currents are activated by intracellular dialysis of a calcium-buffering solution with a defined free calcium concentration.

-

Compound Application: The test compound is applied to the cells via a perfusion system at various concentrations.

-

Data Analysis: The inhibition of the ANO1 current by the compound is measured, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.

Antimicrobial Activity

Mechanism of Action: The benzothiophene scaffold, a fused analog of thiophene, is present in numerous compounds with demonstrated antimicrobial properties. Acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid have shown activity against multidrug-resistant Staphylococcus aureus.[6][7] The thiophene ring itself is a key component of various antimicrobial agents. The potential of this compound as a building block for novel antimicrobial agents warrants investigation.

Quantitative Data from Structurally Related Compounds:

| Compound | Organism | MIC (µg/mL) | Reference |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus | 4 | [6][7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.

-

Bacterial Culture: The target bacterial strain (e.g., S. aureus) is grown in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Considerations

Based on the literature for related compounds, the following SAR insights can be hypothesized for derivatives of this compound:

-

Carboxylic Acid: This group is likely crucial for activity against targets that bind endogenous carboxylic acids, such as COX enzymes. Esterification or amidation of this group would likely alter the activity profile and could be a strategy for prodrug development.

-

Methoxy Group: The position and electronic nature of the methoxy group can influence the pKa of the carboxylic acid and the overall lipophilicity of the molecule, thereby affecting cell permeability and target engagement.

-

Thiophene Ring: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket. The aromatic nature of the ring provides a rigid scaffold for the presentation of the functional groups.

dot

Caption: Logical relationships in the structure-activity of this compound derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Based on the robust evidence from structurally related compounds, it is a compelling candidate for the development of novel anti-inflammatory, analgesic, and antimicrobial agents. Future research should focus on the efficient and scalable synthesis of this molecule and its derivatives. Subsequent screening against a panel of relevant biological targets, including COX, LOX, and ANO1, will be crucial to validate its therapeutic potential. The detailed experimental protocols provided in this guide offer a roadmap for such investigations. The exploration of this and other under-investigated heterocyclic building blocks is essential for the continued discovery of new and effective medicines.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-Methoxythiophene-3-carboxylic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxythiophene-3-carboxylic acid, its derivatives, and analogues. The document details synthetic methodologies, key experimental protocols, and a summary of their biological activities, with a focus on their potential as therapeutic agents. Quantitative data on their biological efficacy are presented in structured tables for comparative analysis. Furthermore, this guide elucidates the potential mechanism of action of these compounds by visualizing the NF-κB signaling pathway, a key target in inflammation and disease, and illustrates a general experimental workflow for their synthesis and evaluation.

Introduction

Thiophene-containing compounds represent a significant class of heterocyclic molecules that are integral to numerous clinically used drugs and are a focal point in medicinal chemistry research. Their diverse pharmacological activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The thiophene ring serves as a versatile scaffold, and its substitution with various functional groups allows for the fine-tuning of physicochemical and biological properties.

Among these, derivatives of this compound have emerged as a promising area of investigation. The methoxy group at the 4-position and the carboxylic acid (or its derivatives like esters and amides) at the 3-position are key pharmacophoric features that can influence biological activity, including enzyme inhibition and the modulation of inflammatory pathways. This guide aims to consolidate the current knowledge on these specific derivatives and their analogues to aid researchers and professionals in the field of drug discovery and development.

Synthesis and Chemistry

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common strategy involves the construction of the thiophene ring followed by functional group interconversions.

A plausible synthetic pathway to the core structure, this compound, can be conceptualized starting from methyl 3-hydroxythiophene-2-carboxylate. This involves methylation of the hydroxyl group, followed by hydrolysis of the ester and subsequent decarboxylation and re-introduction of a carboxyl group at the 3-position. A more direct, albeit potentially lower-yielding, approach could involve the synthesis of a 4-methoxythiophene-3-carbonitrile intermediate, followed by hydrolysis to the carboxylic acid.[1][2][3]

Amide and ester derivatives are typically synthesized from the parent carboxylic acid. Standard coupling procedures, such as those employing carbodiimide reagents (e.g., EDC) or conversion to the acid chloride followed by reaction with an amine or alcohol, are commonly utilized.

Below is a generalized experimental workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of thiophene-3-carboxylic acid have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for drug development.

Anti-inflammatory Activity

A significant area of interest is the anti-inflammatory potential of these compounds. Many thiophene derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).[4][5] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and cytokines.

Kinase Inhibition

The thiophene scaffold has been successfully employed in the design of various kinase inhibitors.[6] Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Thiophene-3-carboxamide derivatives, in particular, have shown inhibitory activity against kinases such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[5][7]

Quantitative Data Presentation

The following tables summarize the reported biological activities of various thiophene-3-carboxylic acid derivatives and analogues. This data is intended to provide a comparative overview to guide structure-activity relationship (SAR) studies.

Table 1: Cyclooxygenase (COX) Inhibition Data for Thiophene Carboxamide Derivatives

| Compound ID | Structure/Substitution | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| VIIa | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 19.5 | 0.29 | 67.2 | [8] |

| Indomethacin Amide (7) | Indomethacin-derived amide | >100 | 0.009 | >11,111 | [4] |

| Meclofenamate Amide (25) | Meclofenamate-derived amide | 25 | 0.2 | 125 | [4] |

Table 2: p38α MAPK Inhibition Data for Substituted Thiophene Derivatives

| Compound ID | Structure/Substitution | p38α MAPK IC₅₀ (µM) | Reference |

| 3a | Chalcone derivative | 0.1462 | [5] |

| 6 | Chalcone derivative | 0.1462 | [5] |

| Thiophene-based compound | 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine | Ki = 0.6 | [6] |

Table 3: c-Jun N-Terminal Kinase (JNK) Inhibition Data for Thiophene-3-carboxamide Derivatives

| Compound ID | Structure/Substitution | JNK1 IC₅₀ (µM) | Reference |

| 1 | 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide | 26.0 | [7] |

| 19 | Methylene dioxy substituted benzene ring | 1.8 | [7] |

| 26 | 2-chloro substitution on benzene ring | 1.4 | [7] |

| 38 | 3-methoxy substitution on benzene ring | 2.6 | [7] |

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of many small molecules are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Small molecule inhibitors can interfere with this pathway at various points. For instance, they can inhibit the IKK complex, prevent the degradation of IκBα, or block the nuclear translocation or DNA binding of NF-κB.[11]

The following diagram illustrates the canonical NF-κB signaling pathway and highlights potential points of inhibition by this compound derivatives.

Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.

General Procedure for the Synthesis of Methyl 4-methoxythiophene-3-carboxylate

A mixture of methyl 3-hydroxythiophene-carboxylate, an excess of a methylating agent (e.g., dimethyl sulfate), and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone) is refluxed for several hours.[12] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by column chromatography.

General Procedure for the Hydrolysis of Methyl 4-methoxythiophene-3-carboxylate

The methyl ester is dissolved in a mixture of methanol and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to reflux and stirred for a period of time, with the reaction monitored by TLC.[13] After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a low pH with a strong acid (e.g., hydrochloric acid), leading to the precipitation of the carboxylic acid. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.[14]

General Procedure for the Synthesis of 4-Methoxythiophene-3-carboxamides

To a solution of this compound in a suitable solvent (e.g., dichloromethane), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) are added. The appropriate amine is then added, and the reaction mixture is stirred at room temperature for an extended period.[10] The reaction is monitored by TLC. Upon completion, the reaction mixture is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using commercially available colorimetric or fluorometric inhibitor screening kits. The assay is typically performed in a 96-well plate format. The compounds are pre-incubated with the respective enzyme (ovine COX-1 or human recombinant COX-2) before the addition of the substrate (arachidonic acid). The production of prostaglandin F2α is then measured, and the IC₅₀ values are calculated from the dose-response curves.[8]

In Vitro p38α MAPK Inhibition Assay

The inhibitory activity against p38α MAPK can be determined using a variety of methods, including fluorescence polarization assays or kinase activity assays that measure the phosphorylation of a specific substrate. For a fluorescence polarization assay, the displacement of a fluorescently labeled ligand from the kinase active site by the test compound is measured.[6] The IC₅₀ values are determined from the concentration-dependent inhibition curves.

Conclusion

This compound derivatives and their analogues represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anti-inflammatory and kinase inhibitory activities, coupled with the amenability of the thiophene scaffold to synthetic modification, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents based on this privileged heterocyclic core. Future structure-activity relationship studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for their potential clinical application.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 4. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

The Thiophene Carboxylic Acid Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring, a five-membered sulfur-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, present in a multitude of clinically approved drugs.[1][2] Among the various thiophene derivatives, substituted thiophene carboxylic acids have emerged as a particularly fruitful area of research, leading to the development of potent therapeutic agents across diverse disease areas. This technical guide provides an in-depth exploration of the discovery, history, and key therapeutic applications of this important class of molecules. We will delve into the development of specific drugs, detailing their mechanisms of action, summarizing key quantitative data, and providing insights into their experimental protocols.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Tiaprofenic Acid and Suprofen

The anti-inflammatory properties of arylpropionic acids are well-documented, and the isosteric replacement of a phenyl ring with a thiophene ring has led to the discovery of potent NSAIDs.

Tiaprofenic Acid

Discovery and History: Tiaprofenic acid, chemically (RS)-2-(5-benzoyl-2-thienyl)propanoic acid, was developed as a non-steroidal anti-inflammatory drug for the treatment of pain, particularly in arthritic conditions.[3] Clinical trials have demonstrated its efficacy in treating rheumatoid arthritis and osteoarthritis, with a typical adult dose of 300 mg twice daily.[3]

Mechanism of Action: Like other NSAIDs of the profen class, tiaprofenic acid is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By inhibiting these enzymes, it blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Quantitative Data Summary: Tiaprofenic Acid

| Parameter | Value | Reference |

| Bioavailability | ~90% | [3] |

| Protein Binding | ~98% | |

| Elimination Half-life | 1.5 - 2.5 hours | [3] |

| Time to Peak Plasma Concentration | 30 - 90 minutes | |

| Excretion | 50-80% in urine | [3] |

Experimental Protocols:

Synthesis of Tiaprofenic Acid

A common synthetic route starts from thiophene and involves a Friedel-Crafts acylation followed by a series of reactions to introduce the propionic acid side chain. A reported method involves the reaction of 2-propionylthiophene with bromine, followed by a rearrangement and subsequent Friedel-Crafts reaction with benzoyl chloride, and finally hydrolysis to yield tiaprofenic acid.[4] Another efficient synthesis involves the reaction of 5-benzoyl-2-bromothiophene with the sodium salt of propionitrile, followed by hydrolysis.[5]

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of substituted thiophene carboxylic acids on COX-1 and COX-2 can be determined using various in vitro assays. A common method is the whole blood assay, which provides a physiological environment for assessing enzyme inhibition.[6] Alternatively, fluorometric or colorimetric assays using purified enzymes are suitable for high-throughput screening.[7][8][9]

-

Principle: These assays typically measure the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces the endoperoxide to PGH2. The peroxidase activity is monitored colorimetrically by the appearance of an oxidized chromogen.[7]

-

General Protocol (Colorimetric):

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

In a 96-well plate, add assay buffer, heme (a COX cofactor), and the test compound (dissolved in a suitable solvent like DMSO).

-

Add the COX-1 or COX-2 enzyme to the wells and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.[7]

-

Suprofen

Discovery and History: Suprofen, with the chemical name (RS)-2-[4-(2-thienylcarbonyl)phenyl]propanoic acid, is another NSAID from the arylpropionic acid class.[10] It was initially used orally but was later primarily formulated as a 1% ophthalmic solution to manage pain and inflammation following eye surgery and to prevent intraoperative miosis.[11][12]

Mechanism of Action: Similar to tiaprofenic acid, suprofen is a non-selective inhibitor of COX-1 and COX-2 enzymes, thereby preventing the synthesis of prostaglandins.[13][14]

Quantitative Data Summary: Suprofen

| Parameter | Value | Reference |

| Bioavailability (oral) | 92.2% | [2] |

| Protein Binding | 20% | [10] |

| Elimination Half-life (oral) | ~2 hours | [15] |

| Time to Peak Plasma Concentration (oral) | ~1 hour | [15] |

| Ocular Bioavailability | Rapid penetration into cornea, peak levels at 30-45 min | [16][17] |

Experimental Protocols:

Synthesis of Suprofen

The synthesis of suprofen typically involves the Friedel-Crafts acylation of a substituted benzene derivative with 2-thenoyl chloride to introduce the thiophene moiety, followed by steps to build the propionic acid side chain.

Oncology: OSI-930 - A Dual Kinase Inhibitor

The thiophene carboxylic acid scaffold has also been successfully employed in the development of targeted cancer therapies.

Discovery and History: OSI-930, [3-[(4-quinolinylmethyl)amino]-N-(4-trifluoromethoxyphenyl)-2-thiophenecarboxamide], is a potent, orally active small-molecule inhibitor of the receptor tyrosine kinases (RTKs) c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2).[18] It was developed as a potential anti-cancer agent. A first-in-human phase I clinical trial established a maximum tolerated dose (MTD) of 500 mg twice daily and demonstrated antitumor activity in patients with advanced solid tumors, including gastrointestinal stromal tumors (GIST).[1][19]

Mechanism of Action: OSI-930 exerts its anti-cancer effects through the dual inhibition of c-Kit and VEGFR-2. Inhibition of c-Kit, a key driver in certain cancers like GIST, leads to reduced cancer cell proliferation and increased apoptosis.[20] By inhibiting VEGFR-2, a key mediator of angiogenesis, OSI-930 can suppress the formation of new blood vessels that tumors need to grow and metastasize.[20]

Quantitative Data Summary: OSI-930 (Phase I Clinical Trial)

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 500 mg twice daily | [1][19] |

| Cmax (at MTD, steady state) | 3.31 µg/mL | [1] |

| Tmax (at MTD, steady state) | 4.0 hours | [1] |

| AUC (0-12h) (at MTD, steady state) | 26.5 µg·h/mL | [1] |

| Clinical Activity (GIST patients) | 11 of 19 achieved stable disease | [1][19] |

Experimental Protocols:

Synthesis of OSI-930

A reported synthesis involves a two-step process. The first step is the coupling of 4-trifluoromethoxy aniline with methyl 3-aminothiophene-2-carboxylate using trimethylaluminum in toluene to form the thiophene-2-carboxamide intermediate. The second step is a reductive amination of this intermediate with quinoline-4-carboxaldehyde.[18]

Kinase Inhibition Assay (c-Kit and VEGFR-2)

-

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

-

General Protocol:

-

The recombinant kinase domain of c-Kit or VEGFR-2 is incubated with a substrate (e.g., a generic peptide substrate) and ATP in a suitable buffer.

-

The test compound (OSI-930) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (if using [γ-³²P]ATP), antibody-based detection (e.g., ELISA), or fluorescence-based assays.

-

The percentage of inhibition is calculated, and IC50 values are determined.[18]

-

Antivirals: HCV NS5B Polymerase Inhibitors

The thiophene carboxylic acid scaffold has also been instrumental in the discovery of inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.

Discovery and History: Several classes of thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase. These include 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids and various tertiary amides.[21][22] These compounds act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site.[23][24]

Mechanism of Action: These thiophene carboxylic acid derivatives bind to an allosteric site on the HCV NS5B polymerase, often referred to as "thumb pocket 2".[23][24] This binding induces a conformational change in the enzyme, which in turn inhibits its ability to synthesize viral RNA, thus halting viral replication.

Quantitative Data Summary: Thiophene-based HCV NS5B Inhibitors

| Compound Class | Target | IC50 / EC50 | Reference |

| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | HCV NS5B Polymerase | Potent inhibition reported | [22] |

| Thiophene-2-carboxylic acid tertiary amides | HCV NS5B Polymerase | Potent inhibition reported | [21] |

| Lactam-containing thiophene carboxylates | HCV Genotype 1b Replicon | IC50 values in the low nanomolar range | [23] |

| Various thiophene derivatives | HCV NS5B Polymerase | IC50 values ranging from 2.01 to 23.84 µM | [25] |

Experimental Protocols:

Synthesis of Thiophene-based HCV NS5B Inhibitors

The synthesis of these inhibitors often involves multi-step sequences. For the lactam-containing derivatives, a general route includes the coupling of a lactam intermediate to a thiophene core using Buchwald-Hartwig conditions, followed by further modifications and hydrolysis of an ester to the final carboxylic acid.[23]

HCV NS5B Polymerase Inhibition Assay

-

Principle: This assay measures the RNA-dependent RNA polymerase (RdRp) activity of the NS5B enzyme. The incorporation of a labeled nucleotide into a newly synthesized RNA strand is quantified.

-

General Protocol:

-

The reaction is typically carried out in a 96-well plate and contains the purified recombinant NS5B enzyme, a template/primer RNA (e.g., poly(A)/oligo(U)), ribonucleotides (ATP, GTP, CTP, and a labeled UTP, such as [³³P]UTP), and the test compound.

-

The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 2 hours).

-

The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, for example, on a filter membrane.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

The percentage of inhibition is calculated, and IC50 values are determined.[26]

-

HCV Replicon Assay

-

Principle: This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV replicon. The replicon often contains a reporter gene, such as luciferase, whose expression is dependent on viral replication.

-

General Protocol:

-

Huh-7 cells harboring the HCV replicon are seeded in 96-well plates.

-

The cells are treated with various concentrations of the test compound.

-

After an incubation period (e.g., 72 hours), the cells are lysed.

-

The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.

-

A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to ensure that the observed antiviral activity is not due to cellular toxicity.[25]

-

Conclusion

Substituted thiophene carboxylic acids represent a highly successful and versatile chemical scaffold in drug discovery. From the widely used NSAIDs, tiaprofenic acid and suprofen, to the targeted anticancer agent OSI-930 and the potent antiviral HCV NS5B polymerase inhibitors, this structural motif has demonstrated its value in developing effective therapies for a range of diseases. The continued exploration of this chemical space, aided by a deeper understanding of the structure-activity relationships and mechanisms of action, holds significant promise for the discovery of novel and improved medicines in the future.

References

- 1. First-in-Human Phase I Trial of Two Schedules of OSI-930, a Novel Multikinase Inhibitor, Incorporating Translational Proof-of-Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioavailability of suprofen injection solution after intravenous application versus capsules on six healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tiaprofenic acid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Suprofen - Wikipedia [en.wikipedia.org]

- 11. What is Suprofen used for? [synapse.patsnap.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Bioavailability and corneal anti-inflammatory effect of topical suprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. First-in-human phase I trial of two schedules of OSI-930, a novel multikinase inhibitor, incorporating translational proof-of-mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Suprofen. A review of its pharmacodynamic and pharmacokinetic properties, and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of Novel Thiophene-Based, Thumb Pocket 2 Allosteric Inhibitors of the Hepatitis C NS5B Polymerase with Improved Potency and Physicochemical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 26. Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxythiophene-3-carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Methoxythiophene-3-carboxylic acid. Due to its classification as a substance with high acute oral toxicity, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, exposure control measures, and emergency procedures based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary and most significant hazard is its acute oral toxicity.

Table 1: GHS Classification [1]

| Hazard Class | Category | Signal Word | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |

|

Precautionary Measures and Personal Protection

A proactive approach to safety is crucial when handling this compound. The following precautionary statements (P-codes) provide a framework for safe handling, storage, and disposal.

Table 2: Precautionary Statements [1]

| Code | Precautionary Statement |

| Prevention | |

| P264 | Wash hands and face thoroughly after handling.[2][3][4] |

| P270 | Do not eat, drink or smoke when using this product.[2][3] |

| Response | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |

| P330 | Rinse mouth. |

| Storage | |

| P405 | Store locked up.[2][4] |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Personal Protective Equipment (PPE)

The consistent and correct use of personal protective equipment is the most critical barrier to exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat or other protective clothing to prevent skin contact.[2] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[5] |

Handling and Storage Procedures

Proper handling and storage are essential to minimize the risk of exposure and maintain the chemical's integrity.

Handling

-

Work in a designated area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Avoid dust formation: As a solid, care should be taken to avoid the generation of dust.[2]

-

Prevent contact: Avoid direct contact with skin, eyes, and clothing.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly before breaks and at the end of each shift.[5]

Storage

-

Secure storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Restricted access: The storage area should be locked and accessible only to authorized personnel.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency and First Aid Protocols

Immediate and appropriate action is vital in the event of an exposure or spill.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Ingestion | This is a medical emergency. Immediately call a Poison Control Center or seek medical attention. Rinse mouth with water. Do NOT induce vomiting.[7] |

| Skin Contact | Immediately remove contaminated clothing. Brush off any solid material from the skin.[8] Flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][10] |

Spill Response

A spill of this compound should be treated as a serious incident.

Experimental Protocol: Solid Chemical Spill Cleanup

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

-

Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

-

Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. If there is a risk of airborne dust, a respirator is necessary.

-

Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for powders.[11] Avoid actions that could generate dust.

-

Collect the Material: Carefully scoop the absorbed material into a labeled, sealable waste container.[12]

-

Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.[13]

-

Dispose of Waste: Seal and label the waste container as hazardous waste containing this compound. Arrange for disposal through your institution's environmental health and safety office.

-

Report the Incident: Report the spill to your supervisor and the appropriate safety personnel.

Visualized Workflows

The following diagrams illustrate key safety and emergency response workflows.

Caption: Workflow for responding to accidental ingestion.

Caption: Step-by-step workflow for cleaning up a solid chemical spill.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound. Always prioritize safety and consult with your environmental health and safety department for guidance.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. echemi.com [echemi.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Oral Poisonings: Guidelines for Initial Evaluation and Treatment | AAFP [aafp.org]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. research.wayne.edu [research.wayne.edu]

- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 13. ehs.utk.edu [ehs.utk.edu]

An In-depth Technical Guide to the Spectroscopic Data of 4-methoxythiophene-3-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 4-methoxythiophene-3-carboxylic acid. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the two protons on the thiophene ring, the methoxy group protons, and the carboxylic acid proton.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Thiophene H-2 | 7.5 - 8.5 |

| Thiophene H-5 | 6.5 - 7.5 |

| Methoxy (-OCH₃) | 3.8 - 4.2 |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) |

Note: The chemical shifts for the thiophene protons are estimations and can be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display signals for the six unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 185 |

| Thiophene C-4 (C-OCH₃) | 155 - 165 |

| Thiophene C-3 (C-COOH) | 130 - 145 |

| Thiophene C-2 | 125 - 135 |

| Thiophene C-5 | 110 - 125 |

| Methoxy (-OCH₃) | 55 - 65 |

IR Spectroscopy

The infrared spectrum will be characterized by the vibrational frequencies of the key functional groups: the carboxylic acid O-H and C=O bonds, the C-O bonds of the methoxy group and carboxylic acid, and the vibrations of the thiophene ring.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) |

| C-H (Aromatic/Alkene) | 3000 - 3100 |

| C=O (Carboxylic Acid) | 1680 - 1720 (strong) |

| C=C (Thiophene Ring) | 1400 - 1600 |

| C-O (Methoxy & Carboxylic Acid) | 1210 - 1320 |

| O-H Bend (Carboxylic Acid) | 920 - 960 (broad) |

Mass Spectrometry

The mass spectrum is predicted to show the molecular ion peak and several characteristic fragment ions. PubChem provides predicted m/z values for various adducts of this compound[1]. The primary fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH)[2].

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [M]⁺ | 158.00 |

| [M+H]⁺ | 159.01 |

| [M-OH]⁺ | 141.00 |

| [M-COOH]⁺ | 113.01 |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required[3].

-

FT-IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the salt plate with the sample film in the instrument's sample holder and acquire the infrared spectrum[5]. The typical scanning range is 4000-400 cm⁻¹[5].

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation[6].

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

References

- 1. PubChemLite - this compound (C6H6O3S) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Solubility of 4-methoxythiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methoxythiophene-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted solubility profile based on the compound's structural features and the general properties of related molecules. Furthermore, it outlines detailed experimental protocols for determining solubility, offering a practical framework for researchers to generate precise data for their specific applications.

Predicted Solubility Profile

This compound is an aromatic carboxylic acid containing a thiophene ring substituted with a methoxy group and a carboxylic acid group. Its solubility is governed by the interplay of these functional groups.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Carboxylic acids with a low number of carbon atoms are generally miscible with water.[1][2][3] However, the largely nonpolar thiophene ring may limit solubility in water. Therefore, this compound is expected to have limited to moderate solubility in water and higher solubility in alcohols like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Aromatic carboxylic acids often exhibit good solubility in polar aprotic solvents.[4] It is anticipated that this compound will be readily soluble in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar thiophene ring and methoxy group suggest some affinity for nonpolar solvents. However, the highly polar carboxylic acid group will likely limit solubility in these solvents.[5] Aromatic solvents like toluene and xylene may show better solvating power than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.[6][7][8]

-

Aqueous Basic Solutions (e.g., aqueous Sodium Hydroxide, Sodium Bicarbonate): Carboxylic acids react with bases to form highly polar and water-soluble carboxylate salts. Therefore, this compound is expected to be highly soluble in aqueous base solutions.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, standardized experimental methods are crucial. The following protocols describe common techniques for determining the solubility of a solid compound in a liquid solvent.

Saturated Shake-Flask Method

This is a widely accepted method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Vials or flasks with tight-fitting caps

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter that is compatible with the solvent and does not adsorb the solute. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the solubility, taking into account the dilution factor.

Potentiometric Titration Method

This method is particularly useful for ionizable compounds like carboxylic acids to determine their solubility as a function of pH.

Principle: A suspension of the compound in water is titrated with a strong acid or base. The changes in pH are monitored, and the solubility can be calculated from the titration curve.

Apparatus:

-

Potentiometer with a pH electrode

-

Autotitrator or manual burette

-

Stirring plate and stir bar

-

Jacketed titration vessel connected to a water bath for temperature control

Procedure:

-

Prepare a suspension of a known amount of this compound in a known volume of water in the titration vessel.

-

Allow the suspension to stir at a constant temperature to approach equilibrium.

-

Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The point at which the solid phase disappears can often be observed visually. The solubility at different pH values can be calculated from the titration data.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the desired application.

Caption: Solvent selection workflow for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Aromatic Solvents for Reliable Performance [ciscochem.com]

- 7. Aromatic Solvents - Cepsa QuÃmica [chemicals.moeveglobal.com]

- 8. Ultimate Guide to Aromatic Solvents & Their Uses [vinatiorganics.com]

The Versatile Heterocycle: A Technical Guide to 4-Methoxythiophene-3-carboxylic Acid as a Premier Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction